Cas no 2228404-67-7 (5-(7-chloro-1,3-dioxaindan-5-yl)-1-methyl-1H-pyrazol-4-amine)

5-(7-Chloro-1,3-dioxaindan-5-yl)-1-methyl-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole core substituted with a chloro-dioxaindane moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The presence of both chloro and dioxolane groups enhances its electrophilic character, making it a versatile intermediate for further functionalization. The amine group at the 4-position of the pyrazole ring offers a reactive site for derivatization, enabling the synthesis of more complex molecules. Its stable, fused-ring system contributes to improved thermal and chemical stability, which is advantageous for industrial processes. This compound is particularly valuable in medicinal chemistry for the development of biologically active agents.
5-(7-chloro-1,3-dioxaindan-5-yl)-1-methyl-1H-pyrazol-4-amine structure
2228404-67-7 structure
Product name:5-(7-chloro-1,3-dioxaindan-5-yl)-1-methyl-1H-pyrazol-4-amine
CAS No:2228404-67-7
MF:C11H10ClN3O2
Molecular Weight:251.669001102448
CID:6149980
PubChem ID:165722175

5-(7-chloro-1,3-dioxaindan-5-yl)-1-methyl-1H-pyrazol-4-amine 化学的及び物理的性質

名前と識別子

    • 5-(7-chloro-1,3-dioxaindan-5-yl)-1-methyl-1H-pyrazol-4-amine
    • EN300-1989050
    • 2228404-67-7
    • インチ: 1S/C11H10ClN3O2/c1-15-10(8(13)4-14-15)6-2-7(12)11-9(3-6)16-5-17-11/h2-4H,5,13H2,1H3
    • InChIKey: JPKNTRXBBVRETG-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=C2C=1OCO2)C1=C(C=NN1C)N

計算された属性

  • 精确分子量: 251.0461543g/mol
  • 同位素质量: 251.0461543g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 294
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.7
  • トポロジー分子極性表面積: 62.3Ų

5-(7-chloro-1,3-dioxaindan-5-yl)-1-methyl-1H-pyrazol-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1989050-0.05g
5-(7-chloro-1,3-dioxaindan-5-yl)-1-methyl-1H-pyrazol-4-amine
2228404-67-7
0.05g
$983.0 2023-09-16
Enamine
EN300-1989050-10g
5-(7-chloro-1,3-dioxaindan-5-yl)-1-methyl-1H-pyrazol-4-amine
2228404-67-7
10g
$5037.0 2023-09-16
Enamine
EN300-1989050-5.0g
5-(7-chloro-1,3-dioxaindan-5-yl)-1-methyl-1H-pyrazol-4-amine
2228404-67-7
5g
$3396.0 2023-05-31
Enamine
EN300-1989050-0.5g
5-(7-chloro-1,3-dioxaindan-5-yl)-1-methyl-1H-pyrazol-4-amine
2228404-67-7
0.5g
$1124.0 2023-09-16
Enamine
EN300-1989050-2.5g
5-(7-chloro-1,3-dioxaindan-5-yl)-1-methyl-1H-pyrazol-4-amine
2228404-67-7
2.5g
$2295.0 2023-09-16
Enamine
EN300-1989050-5g
5-(7-chloro-1,3-dioxaindan-5-yl)-1-methyl-1H-pyrazol-4-amine
2228404-67-7
5g
$3396.0 2023-09-16
Enamine
EN300-1989050-0.1g
5-(7-chloro-1,3-dioxaindan-5-yl)-1-methyl-1H-pyrazol-4-amine
2228404-67-7
0.1g
$1031.0 2023-09-16
Enamine
EN300-1989050-1.0g
5-(7-chloro-1,3-dioxaindan-5-yl)-1-methyl-1H-pyrazol-4-amine
2228404-67-7
1g
$1172.0 2023-05-31
Enamine
EN300-1989050-0.25g
5-(7-chloro-1,3-dioxaindan-5-yl)-1-methyl-1H-pyrazol-4-amine
2228404-67-7
0.25g
$1078.0 2023-09-16
Enamine
EN300-1989050-10.0g
5-(7-chloro-1,3-dioxaindan-5-yl)-1-methyl-1H-pyrazol-4-amine
2228404-67-7
10g
$5037.0 2023-05-31

5-(7-chloro-1,3-dioxaindan-5-yl)-1-methyl-1H-pyrazol-4-amine 関連文献

5-(7-chloro-1,3-dioxaindan-5-yl)-1-methyl-1H-pyrazol-4-amineに関する追加情報

Comprehensive Overview of 5-(7-chloro-1,3-dioxaindan-5-yl)-1-methyl-1H-pyrazol-4-amine (CAS No. 2228404-67-7)

The compound 5-(7-chloro-1,3-dioxaindan-5-yl)-1-methyl-1H-pyrazol-4-amine (CAS No. 2228404-67-7) is a specialized heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the 1,3-dioxaindan and pyrazole moieties, make it a promising candidate for various applications. Researchers are particularly interested in its potential as a building block for novel bioactive compounds, given its chloro-substituted aromatic system and amine functionality.

In recent years, the demand for heterocyclic compounds like 5-(7-chloro-1,3-dioxaindan-5-yl)-1-methyl-1H-pyrazol-4-amine has surged due to their versatility in drug discovery. This compound's CAS No. 2228404-67-7 is frequently searched in scientific databases, reflecting its relevance in medicinal chemistry. Its pyrazole-amine core is analogous to structures found in FDA-approved drugs, sparking interest in its potential as a kinase inhibitor or anti-inflammatory agent. Computational studies suggest it may interact with biological targets involved in metabolic regulation.

The synthesis of CAS 2228404-67-7 typically involves multi-step organic reactions, with the 7-chloro-1,3-dioxaindan fragment serving as a key intermediate. Recent publications highlight optimized routes using Pd-catalyzed cross-coupling or nucleophilic aromatic substitution to attach the 1-methyl-1H-pyrazol-4-amine group. These methods align with green chemistry principles, addressing industry concerns about sustainable synthesis – a hot topic in 2024 as researchers seek eco-friendly manufacturing processes for fine chemicals.

Analytical characterization of 5-(7-chloro-1,3-dioxaindan-5-yl)-1-methyl-1H-pyrazol-4-amine reveals interesting physicochemical properties. Its logP value (predicted around 2.1) suggests moderate lipophilicity, making it potentially suitable for blood-brain barrier penetration – a crucial factor in CNS drug development. Mass spectrometry studies confirm its molecular ion peak at m/z 267.05 [M+H]+, while NMR spectra show distinct signals for the dioxaindan protons and pyrazole methyl group.

Current research trends indicate growing applications of CAS 2228404-67-7 in precision agriculture. Its structural similarity to known plant growth regulators has led to investigations into its effects on crop yield enhancement. Some studies suggest it may modulate abscisic acid pathways, making it relevant for drought-resistant crop development – a pressing need amid climate change challenges. However, comprehensive toxicological studies are still underway to evaluate its environmental safety profile.

From a commercial perspective, 5-(7-chloro-1,3-dioxaindan-5-yl)-1-methyl-1H-pyrazol-4-amine remains a low-volume high-value chemical, primarily supplied to research institutions. Its price per gram reflects the complexity of its synthesis and purification. Patent literature shows increasing IP activity around derivatives of this core structure, particularly in biodegradable materials and electronic chemicals sectors. The compound's thermal stability (decomposition point >250°C) makes it interesting for high-performance polymer applications.

Quality control standards for CAS No. 2228404-67-7 typically require ≥98% purity by HPLC analysis, with strict limits on residual solvents. Storage recommendations emphasize protection from moisture and light in amber glass containers at -20°C for long-term stability. These specifications are crucial for researchers investigating its structure-activity relationships (SAR), as impurities could skew biological assay results. Recent advances in continuous flow chemistry have improved batch-to-batch consistency in its production.

Looking ahead, 5-(7-chloro-1,3-dioxaindan-5-yl)-1-methyl-1H-pyrazol-4-amine represents an exciting case study in molecular design innovation. Its hybrid architecture combines features of privileged scaffolds in medicinal chemistry, offering multiple vectors for structural modification. As AI-driven drug discovery platforms become more sophisticated, compounds like this are increasingly valuable for virtual screening libraries. The scientific community continues to explore its potential while addressing key questions about metabolic stability and target selectivity through systematic research.

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